

5-Fluororisperidone: A Technical Overview of a Risperidone-Related Compound

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Compound of Interest

Compound Name: 5-Fluororisperidone

Cat. No.: B583766

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of **5-Fluororisperidone**, a compound closely related to the atypical antipsychotic medication Risperidone. It is important to note at the outset that **5-Fluororisperidone** is not a developed pharmaceutical agent but is primarily recognized and documented as a specified impurity of Risperidone, designated as Risperidone EP Impurity D[1][2]. Consequently, the body of publicly available information regarding its independent discovery, history, and pharmacological profile is limited. This document summarizes the existing technical data on its chemical properties and its context within the manufacturing and quality control of Risperidone.

Chemical and Physical Properties

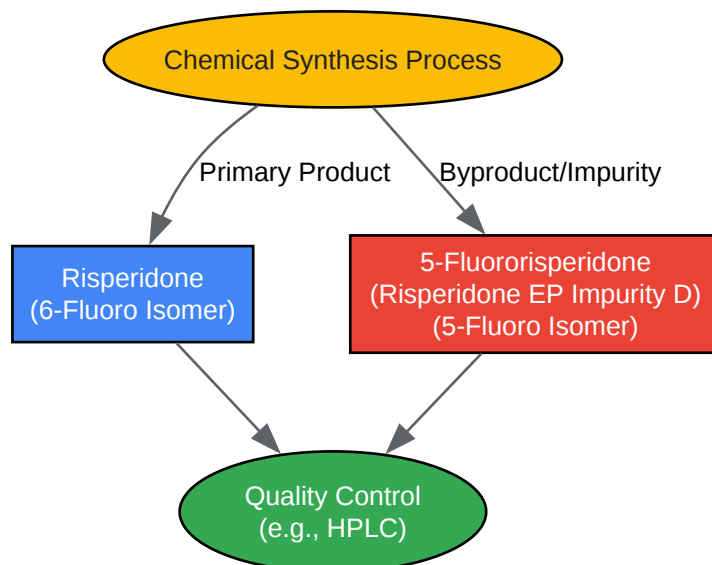
The fundamental physicochemical characteristics of **5-Fluororisperidone** have been reported across various chemical databases and supplier specifications. A summary of these properties is presented in the table below for clear reference.

Property	Value	Source(s)
IUPAC Name	3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one	[3]
Synonyms	5-Fluoro Risperidone, Risperidone EP Impurity D, Risperidone 5-Fluoro Isomer	[2][3]
CAS Number	1199589-74-6	[3]
Molecular Formula	C ₂₃ H ₂₇ FN ₄ O ₂	[3]
Molecular Weight	410.48 g/mol	[3]
Melting Point	150-153 °C	[2]
Boiling Point (Predicted)	572.4 ± 60.0 °C at 760 mmHg	[4]
Density (Predicted)	1.38 ± 0.1 g/cm ³	[2]
pKa (Predicted)	8.05 ± 0.10	[5]
Form	Solid (Off-White to Pale Yellow)	[2]
Solubility	Chloroform (Slightly), Methanol (Slightly, Heated)	[2]

Context as a Risperidone Impurity

5-Fluororisperidone is structurally very similar to Risperidone, with the key difference being the position of the fluorine atom on the benzisoxazole ring. In Risperidone, the fluorine atom is at the 6-position, whereas in **5-Fluororisperidone**, it is at the 5-position. This positional isomerism suggests that **5-Fluororisperidone** likely arises during the synthesis of Risperidone, potentially from impurities in starting materials or as a byproduct of the primary reaction pathway. The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Relationship between Risperidone and 5-Fluororisperidone



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Figure 1: Relationship between Risperidone and **5-Fluororisperidone**.

Synthesis and Characterization

While specific literature detailing the deliberate synthesis of **5-Fluororisperidone** for standalone study is scarce, its synthesis would likely follow a similar pathway to that of Risperidone. The synthesis of Risperidone involves the alkylation of 3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(1-piperidyl)-6-fluoro-1,2-benzisoxazole. The formation of **5-Fluororisperidone** would presumably result from the use of 3-(1-piperidyl)-5-fluoro-1,2-benzisoxazole as a starting material or an impurity in the 6-fluoro isomer.

The characterization and identification of **5-Fluororisperidone** as an impurity are typically performed using standard analytical techniques in the pharmaceutical industry, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Reference standards of **5-Fluororisperidone** are commercially available for this purpose, enabling its quantification in batches of Risperidone.

Pharmacological Profile: An Extrapolation

There is a notable absence of published preclinical and clinical data specifically for **5-Fluororisperidone**. Therefore, a detailed discussion of its pharmacology, mechanism of action, and potential therapeutic effects or toxicity is not possible.

However, given its structural similarity to Risperidone, it is plausible that **5-Fluororisperidone** would exhibit some affinity for the same primary targets: serotonin 5-HT_{2a} and dopamine D₂ receptors[6]. Risperidone is a potent antagonist at both of these receptors, which is central to its antipsychotic activity[7][8]. The change in the fluorine position from the 6th to the 5th carbon on the benzisoxazole ring could potentially alter the binding affinity, selectivity, and pharmacokinetic properties of the molecule. Without experimental data, any discussion on whether these changes would be beneficial or detrimental remains speculative.

Conclusion

5-Fluororisperidone is chemically defined and recognized primarily as a process-related impurity in the manufacturing of the widely used antipsychotic drug, Risperidone. While its physicochemical properties are documented, there is no evidence of its development as a standalone therapeutic agent. The scientific literature lacks information on its pharmacological activity, safety profile, and clinical relevance. Its significance is therefore confined to the realm of pharmaceutical analysis and quality control, where it serves as a reference standard to ensure the purity of Risperidone formulations. Future research could potentially explore the pharmacological profile of this and other Risperidone-related compounds to better understand the structure-activity relationships of this class of drugs. However, at present, it remains a compound of analytical, rather than clinical, interest.

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